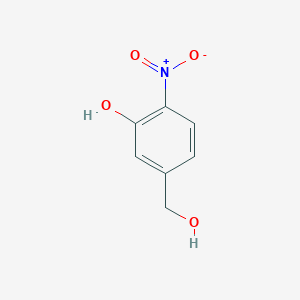

5-(Hydroxymethyl)-2-nitrophenol

Overview

Description

5-(Hydroxymethyl)-2-nitrophenol is an organic compound that is a member of the class of furans. It is formed by the dehydration of reducing sugars . It is a white low-melting solid, which is highly soluble in both water and organic solvents . It is virtually absent from fresh foods, but it is naturally generated in sugar-containing foods during storage, especially by drying or cooking .

Molecular Structure Analysis

The molecular structure of 5-(Hydroxymethyl)-2-nitrophenol consists of a furan ring, containing both aldehyde and alcohol functional groups . The molecule is a member of furans, an arenecarbaldehyde, and a primary alcohol .Chemical Reactions Analysis

5-(Hydroxymethyl)-2-nitrophenol undergoes various chemical reactions. It has a role as an indicator and a Maillard reaction product . It can be converted to a non-excretable, genotoxic compound called 5-sulfoxymethylfurfural . It also undergoes photocatalytic conversion to produce a number of fuels and chemicals .Physical And Chemical Properties Analysis

5-(Hydroxymethyl)-2-nitrophenol is a white low-melting solid, which is highly soluble in both water and organic solvents . Its molecular formula is C6H6O3 .Scientific Research Applications

Organic Synthesis

5-(Hydroxymethyl)-2-nitrophenol: is a versatile compound in organic synthesis, particularly as a building block for fine chemicals. Its hydroxymethyl group can be leveraged for various carbon-carbon bond formation reactions, while the nitro group offers pathways for further functionalization .

Food Industry Applications

In the food industry, derivatives of 5-(Hydroxymethyl)-2-nitrophenol are studied for their potential as flavoring agents or additives. The compound’s structural similarity to 5-Hydroxymethylfurfural (HMF) suggests its potential use in enhancing flavors, especially in baked goods where Maillard reactions are significant .

Epigenetic Research

The compound’s derivatives, particularly those involving hydroxymethyl groups, are of interest in epigenetic research. They can serve as analogs for studying DNA methylation processes, which are crucial for understanding gene expression and regulation .

Pharmaceutical Applications

5-(Hydroxymethyl)-2-nitrophenol: may have pharmaceutical applications due to its structural relation to 5-Hydroxymethylfurfural , which has shown potential in binding sickle hemoglobin and preventing sickle cell crises. This suggests that derivatives of 5-(Hydroxymethyl)-2-nitrophenol could be explored for similar therapeutic applications .

Biomass Conversion

This compound is structurally related to 5-Hydroxymethylfurfural (HMF) , a key molecule in biomass conversion. It could potentially be used as an intermediate in the production of biofuels and other sustainable chemicals derived from biomass .

Analytical Chemistry

In analytical chemistry, 5-(Hydroxymethyl)-2-nitrophenol can be used as a standard or reagent in chromatographic analyses to quantify similar compounds in complex mixtures, owing to its distinct chemical properties .

Material Science

The nitro and hydroxymethyl groups present in 5-(Hydroxymethyl)-2-nitrophenol make it a candidate for the synthesis of novel polymers and materials with unique properties such as enhanced durability or thermal stability .

Environmental Science

Derivatives of 5-(Hydroxymethyl)-2-nitrophenol could be used in environmental science for the remediation of pollutants. Its ability to undergo various chemical reactions makes it suitable for breaking down or transforming harmful substances in the environment .

Safety and Hazards

Future Directions

The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks . Furanic platform molecules can lead to novel biobased surfactants with original molecular design .

Mechanism of Action

Target of Action

For instance, 5-Hydroxymethylcytosine (5hmC), a related compound, plays an important role in many biological processes as an epigenetic mediator . It is involved in gene regulation and is considered an intermediate product of active DNA demethylation .

Mode of Action

For example, 5-Hydroxymethylfurfural, a furfural compound, has been shown to inhibit mast cell activation . This suggests that 5-(Hydroxymethyl)-2-nitrophenol might interact with its targets in a similar manner, potentially leading to changes in cellular functions.

Biochemical Pathways

For instance, it has been used in a bi-enzymatic cascade system for the biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural . This suggests that 5-(Hydroxymethyl)-2-nitrophenol might also be involved in similar biochemical pathways, affecting downstream effects.

Pharmacokinetics

It is known that hydroxymethyl compounds can be metabolized in the liver . For instance, cimetidine, a drug used to treat ulcers, is metabolized to sulfoxide and 5-hydroxymethyl derivatives in the liver . This suggests that 5-(Hydroxymethyl)-2-nitrophenol might have similar ADME properties, which could impact its bioavailability.

Result of Action

For instance, it has been shown to ameliorate allergic inflammation in HMC-1 cells by inactivating NF-κB and MAPK signaling pathways . This suggests that 5-(Hydroxymethyl)-2-nitrophenol might have similar effects on molecular and cellular functions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(Hydroxymethyl)-2-nitrophenol. For instance, it has been shown that 5-hmC, a related compound, can respond to environmental factors, leading to the development of disease . This suggests that environmental factors such as temperature, pH, and the presence of other chemicals might influence the action of 5-(Hydroxymethyl)-2-nitrophenol.

properties

IUPAC Name |

5-(hydroxymethyl)-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFRYKXELURVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561239 | |

| Record name | 5-(Hydroxymethyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Hydroxymethyl)-2-nitrophenol | |

CAS RN |

61161-83-9 | |

| Record name | 5-(Hydroxymethyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

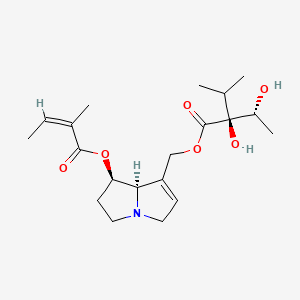

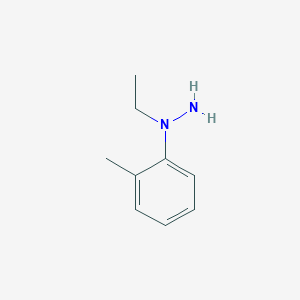

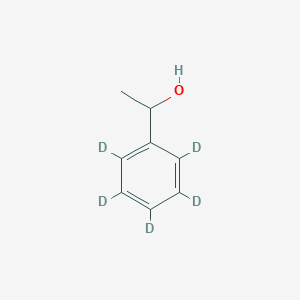

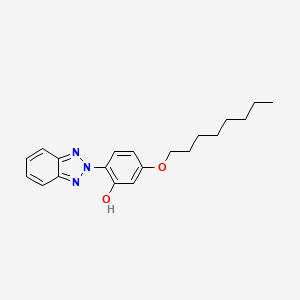

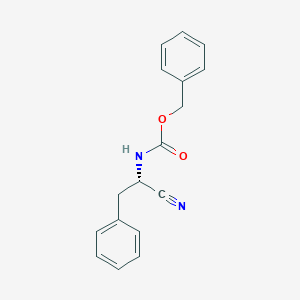

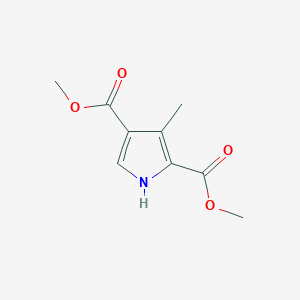

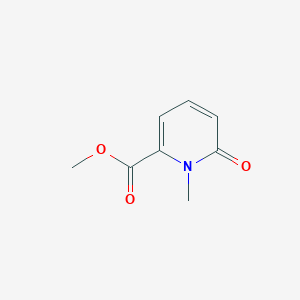

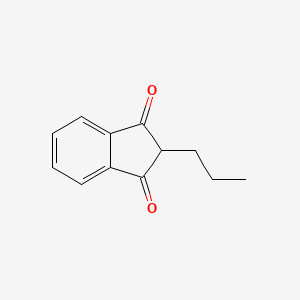

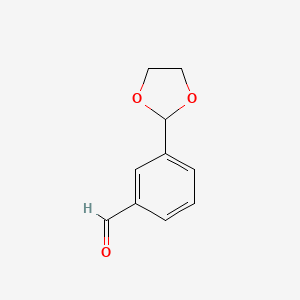

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.